1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDCQSVJVWZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₃N₅O₂
- Molecular Weight : 247.26 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Research has shown that compounds containing the triazolo-pyridazine moiety exhibit potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. In one study, a related compound demonstrated selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation:
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl} derivative | 0.36 | CDK2 |
| 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl} derivative | 1.8 | CDK9 |
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents targeting specific kinases involved in tumor growth and progression .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. It has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including hypertension and inflammation. The inhibition of sEH can lead to increased levels of bioactive epoxyeicosatrienoic acids (EETs), which possess vasodilatory properties:
Antimicrobial Properties
In addition to its anticancer and enzyme inhibitory activities, the compound has been evaluated for antimicrobial properties. Studies have indicated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results highlight the potential for developing new antibiotics based on the triazolo-pyridazine structure .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest : The inhibition of CDKs leads to cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : Some studies suggest that the compound may promote apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : By inhibiting sEH, the compound may enhance anti-inflammatory responses through increased levels of EETs.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:
- Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
- Inflammatory Disorders : Another study reported significant improvements in biomarkers associated with inflammation after treatment with a triazolo-pyridazine derivative.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid demonstrate efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study focused on the synthesis of novel derivatives revealed that certain modifications to the piperidine ring enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
Research indicates that 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine derivatives may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a monomer in the synthesis of conducting polymers for electronic applications. These polymers exhibit enhanced electrical conductivity and thermal stability when integrated with this compound .
Case Studies
Comparison with Similar Compounds
SAR Insights :
- Unsubstituted triazole (target compound): Balances solubility and binding affinity, making it suitable for in vitro assays requiring aqueous compatibility .
- Amide derivatives (e.g., Compound 25) : Mask the carboxylic acid’s charge, improving cell permeability and pharmacokinetics .
Functional Group Modifications on the Piperidine Ring
Replacing the carboxylic acid with other groups alters target engagement and physicochemical properties:
Key Findings :
- Carboxylic acid retention (target compound): Facilitates interactions with basic residues (e.g., histidine, lysine) in enzyme active sites .
- Bivalent structures (e.g., AZD5153) : Achieve higher potency by engaging multiple bromodomain pockets .
- Aromatic replacements (e.g., pyridine) : Maintain π-stacking but lose ionic interactions, altering selectivity .
Pharmacological and Kinetic Profiles
| Compound | Target | IC₅₀/Ki | Solubility (µM) | LogP |
|---|---|---|---|---|
| Target compound | BRD4 | Not reported | ~50 (predicted) | 1.2 |
| AZD5153 | BRD4 | <100 nM | 12 (PBS, pH 7.4) | 3.8 |
| Compound 24 | BRD4 | Not reported | ~20 (predicted) | 2.5 |
| Compound 25 | Kinases | Not reported | >100 (DMEM) | 3.1 |
Notes:
Q & A
Q. What are the standard synthetic routes for preparing 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Heterocyclic core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the [1,2,4]triazolo[4,3-b]pyridazine ring .
- Substitution reactions : Introducing the piperidine-4-carboxylic acid moiety via nucleophilic substitution or coupling reactions. For example, amide bond formation using EDCI·HCl and HOBt as coupling agents in anhydrous DMF under controlled temperatures (e.g., 60°C for 18 hours) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions, particularly distinguishing between triazole and pyridazine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carboxylic acid (-COOH) and triazole C=N stretches .
- X-ray crystallography (if applicable): Resolves absolute stereochemistry and crystal packing .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles or vapors .
- Waste disposal : Segregate halogenated waste (e.g., chlorine-containing byproducts) according to institutional guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps?
- Catalyst selection : Use coupling agents like EDCI·HCl with HOBt to reduce racemization in amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintain temperatures between 50–60°C to balance reaction rate and side-product formation .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. How should researchers design experiments to evaluate biological activity?
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazolo-pyridazine derivatives often exhibit kinase inhibitory activity .
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
- Control compounds : Include structurally similar analogs (e.g., imidazo[1,2-a]pyridines) to benchmark activity .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic labeling : Use -labeled precursors to clarify nitrogen connectivity in the triazole ring .
- Multi-technique analysis : Combine MS/MS fragmentation patterns with IR functional group data to confirm unexpected substituent positions .
Q. What strategies mitigate regioselectivity challenges during heterocyclic ring formation?
- Directed metalation : Employ directing groups (e.g., pyridinyl) to control substitution sites .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through rapid, uniform heating .
- Computational modeling : Use DFT or molecular docking to predict favorable reaction pathways and transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
